molecular formula C16H19NO4 B13504739 6-((Benzyloxy)carbonyl)-6-azaspiro[3.4]octane-2-carboxylic acid

6-((Benzyloxy)carbonyl)-6-azaspiro[3.4]octane-2-carboxylic acid

Cat. No.: B13504739
M. Wt: 289.33 g/mol
InChI Key: MMEXNZXQLZWPHZ-UHFFFAOYSA-N
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Description

6-((Benzyloxy)carbonyl)-6-azaspiro[3.4]octane-2-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure. This compound features a benzyloxycarbonyl group and a carboxylic acid functional group, making it a versatile molecule in organic synthesis and various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((Benzyloxy)carbonyl)-6-azaspiro[3.4]octane-2-carboxylic acid typically involves multiple steps, starting with the formation of the spirocyclic core. One common method involves the reaction of a suitable azaspiro compound with benzyl chloroformate under basic conditions to introduce the benzyloxycarbonyl group. The carboxylic acid group can be introduced through subsequent oxidation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

6-((Benzyloxy)carbonyl)-6-azaspiro[3.4]octane-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amides, esters, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

6-((Benzyloxy)carbonyl)-6-azaspiro[3.4]octane-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 6-((Benzyloxy)carbonyl)-6-azaspiro[3.4]octane-2-carboxylic acid exerts its effects involves interactions with various molecular targets. The benzyloxycarbonyl group can act as a protecting group in peptide synthesis, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions. These interactions can influence the compound’s reactivity and binding affinity in biochemical assays .

Comparison with Similar Compounds

Similar Compounds

    6-Azaspiro[3.4]octane-2-carboxylic acid: Lacks the benzyloxycarbonyl group, making it less versatile in certain synthetic applications.

    Benzyloxycarbonyl derivatives: Compounds with similar protecting groups but different core structures.

Uniqueness

6-((Benzyloxy)carbonyl)-6-azaspiro[3.4]octane-2-carboxylic acid stands out due to its spirocyclic structure combined with the benzyloxycarbonyl and carboxylic acid groups. This unique combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C16H19NO4

Molecular Weight

289.33 g/mol

IUPAC Name

6-phenylmethoxycarbonyl-6-azaspiro[3.4]octane-2-carboxylic acid

InChI

InChI=1S/C16H19NO4/c18-14(19)13-8-16(9-13)6-7-17(11-16)15(20)21-10-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,18,19)

InChI Key

MMEXNZXQLZWPHZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC12CC(C2)C(=O)O)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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